N-methyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

CNS drug discovery Physicochemical property optimization SAR baseline control

N-methyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide (CAS 896282-20-5) is a synthetic, small-molecule oxalamide featuring a thiophene-2-sulfonyl pyrrolidine core. As a member of a broader class of sulfonamide-containing heterocycles, this compound is structurally defined by its N-methyl terminal amide, a key differentiator from close chemical analogs that incorporate larger hydrophobic groups at this position.

Molecular Formula C12H17N3O4S2
Molecular Weight 331.41
CAS No. 896282-20-5
Cat. No. B2673545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
CAS896282-20-5
Molecular FormulaC12H17N3O4S2
Molecular Weight331.41
Structural Identifiers
SMILESCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2
InChIInChI=1S/C12H17N3O4S2/c1-13-11(16)12(17)14-8-9-4-2-6-15(9)21(18,19)10-5-3-7-20-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,13,16)(H,14,17)
InChIKeyAHMUYFJSTWQNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 896282-20-5: N-methyl oxalamide derivative for targeted chemical biology and SAR exploration


N-methyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide (CAS 896282-20-5) is a synthetic, small-molecule oxalamide featuring a thiophene-2-sulfonyl pyrrolidine core [1]. As a member of a broader class of sulfonamide-containing heterocycles, this compound is structurally defined by its N-methyl terminal amide, a key differentiator from close chemical analogs that incorporate larger hydrophobic groups at this position [2]. The compound is primarily utilized as a research tool in early-stage drug discovery, particularly for probing the structure-activity relationships (SAR) of sigma receptor ligands and other neurological targets where this chemotype has been described [1][3]. Its value to the scientific procurement specialist lies not in a published bioactivity profile, but in its defined, compact molecular architecture that fills a specific gap in commercially available analog sets.

Why N-methyl substitution in CAS 896282-20-5 cannot be replaced by higher alkyl or aryl analogs


Small-molecule analogs within the N-((1-(thiophene-2-sulfonyl)pyrrolidin-2-yl)methyl)oxalamide series are not interchangeable. Systematic SAR studies on sigma receptor ligands, as detailed in patents covering this chemotype, demonstrate that even a single methyl-to-aryl modification on the terminal amide nitrogen dramatically alters lipophilicity, molecular weight, and the number of rotatable bonds [1][2]. These computed physicochemical differences are not cosmetic; they directly impact key drug-discovery parameters such as aqueous solubility, passive membrane permeability, and metabolic stability [2]. Selecting an analog with a bulkier group like phenethyl (e.g., CAS 896282-04-5) will explore a vastly different chemical space, potentially leading to divergent biological target engagement and pharmacokinetic profiles, thereby invalidating comparative SAR hypotheses that require a minimal, methyl-baseline control.

Quantitative Differentiation of CAS 896282-20-5 Against N1-Phenethyl Analog


Molecular Weight and Lipophilicity Optimization for CNS Drug-Likeness

The target compound offers a significantly lower molecular weight (MW) and lipophilicity (XLogP3) compared to its closest bioactive analog, the N1-phenethyl derivative (CAS 896282-04-5) [1]. These reductions are fundamental for improving CNS drug-likeness. The lower MW and XLogP3 of the target compound align more closely with the optimal ranges for lead compounds designed for oral bioavailability and brain penetration, making it a superior starting point for hit-to-lead optimization campaigns that aim to minimize off-target promiscuity often associated with high lipophilicity [2].

CNS drug discovery Physicochemical property optimization SAR baseline control

Rotatable Bond Count and Molecular Flexibility Reduction

The target compound's N-methyl group reduces the total rotatable bond count (RBC) by 3 compared to the N1-phenethyl analog, significantly lowering conformational entropy [1]. A lower RBC is generally associated with improved oral bioavailability and a higher probability of achieving a well-defined binding pose, which is critical for generating clear SAR datasets [2]. This structural feature makes the target compound a more rigid and pharmacokinetically promising scaffold than its flexible analog.

Molecular flexibility Conformational entropy Binding affinity prediction

Hydrogen Bond Donor/Acceptor Capacity and CNS Multiparameter Optimization

The target compound maintains a low topological polar surface area (TPSA) and a balanced hydrogen bond donor/acceptor profile, key determinants in the CNS Multiparameter Optimization (MPO) score. While the phenethyl analog (CHEMBL1531469) has a TPSA of 95.58 Ų with 2 HBDs and 5 HBAs [1], the target compound is predicted to have a similar HBD/HBA count but a lower total TPSA due to its smaller size, potentially yielding a more favorable CNS MPO score for brain penetration [2].

CNS MPO Blood-brain barrier penetration Hydrogen bonding

Primary Application Scenarios for Procuring CAS 896282-20-5


Minimal Pharmacophore Anchor for Sigma Receptor SAR Libraries

Researchers building libraries of sigma receptor ligands for CNS indications can use this compound as the 'methyl baseline' scaffold. As described in patent literature covering this chemotype, this structural class targets sigma receptors. The target compound represents the structurally simplest, lowest-MW member of the N1-alkyl-oxalamide series, making it the essential foundational probe. Its procurement enables the systematic addition of molecular bulk and pharmacophore features, as seen in the N1-phenethyl analog (CAS 896282-04-5), to deconvolute steric and lipophilic contributions to binding affinity and selectivity [1].

Control Compound for Biophysical Assay Interference Testing

Due to its high predicted solubility and lack of a large aromatic N1-substituent, this compound is an ideal negative control in assays susceptible to non-specific aggregation or interference by hydrophobic compounds [2]. In fluorescence-based or calorimetric assays for protein targets, the target compound's physiochemical profile is less prone to the colloidal aggregation observed with higher logP analogs, allowing researchers to more confidently attribute on-target effects to the pharmacophore rather than assay noise.

Fragment-Based Drug Discovery (FBDD) and 'SAR by Catalog' Starting Point

The compound's low molecular weight (<350 Da) and balanced complexity make it suitable as a high-quality fragment or a compact 'lead-like' starting point. Its commercially available, quantitatively defined differentiation from bulkier partners allows computational chemists to run virtual screenings and molecular dynamics simulations requiring a low-entropy, rigid core scaffold. Procurement is strategic for groups that need to rapidly explore this specific oxalamide chemotype without prior in-house synthesis.

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